An In-Depth Technical Guide to the Anti-Rat CD2 Antibody (OX-34): Principle and Function
An In-Depth Technical Guide to the Anti-Rat CD2 Antibody (OX-34): Principle and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Anti-Rat CD2 Antibody, clone OX-34, is a murine monoclonal antibody that specifically targets the CD2 glycoprotein (B1211001) expressed on the surface of rat T lymphocytes, thymocytes, and a subset of natural killer (NK) cells. This antibody has become an invaluable tool in immunological research, particularly in studies investigating T-cell activation, immune-mediated disorders, and the development of immunomodulatory therapies. This technical guide provides a comprehensive overview of the core principles and functional applications of the OX-34 antibody, including detailed experimental protocols and a summary of key quantitative data.
Introduction to Rat CD2 and the OX-34 Antibody
The CD2 antigen, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a 50-54 kDa type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] In rodents, CD2 functions as a crucial adhesion and co-stimulatory molecule by binding to its ligand, CD48, which is expressed on antigen-presenting cells (APCs) and other hematopoietic cells. This interaction is pivotal for T-cell activation, proliferation, and effector functions.
The OX-34 monoclonal antibody is a mouse IgG2a isotype antibody that recognizes a specific determinant on the rat CD2 molecule.[1] A primary and well-documented function of OX-34 is its ability to block the binding of CD2 to CD48, thereby inhibiting T-cell activation and subsequent immune responses. In vivo, administration of the OX-34 antibody has been shown to selectively deplete CD4+ T cells, making it a potent tool for studying the role of this T-cell subset in various physiological and pathological processes.
Principle of Action
The primary mechanism of action of the OX-34 antibody involves the steric hindrance of the CD2-CD48 interaction. By binding to the CD2 receptor, OX-34 physically obstructs the binding site for CD48, thus preventing the formation of the immunological synapse between T-cells and APCs. This disruption of a critical co-stimulatory signal leads to a state of T-cell anergy or hyporesponsiveness.
Furthermore, in an in vivo setting, the OX-34 antibody can induce the depletion of CD4+ T cells. The precise mechanism of this depletion is thought to involve antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), where the Fc portion of the OX-34 antibody is recognized by Fc receptors on effector cells (e.g., NK cells, macrophages), leading to the targeted lysis of the CD2-expressing cell.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characteristics and in vivo efficacy of the Anti-Rat CD2 Antibody (OX-34).
| Parameter | Value | Reference |
| Antibody Isotype | Mouse IgG2a, κ | [1] |
| Target Antigen | Rat CD2 (T-cell surface antigen) | [1] |
| Molecular Weight of Target | 50-54 kDa | [1] |
| Binding Affinity (Kd) | Data not explicitly available. Typical monoclonal antibody affinities range from micromolar (10⁻⁶ M) to picomolar (10⁻¹² M).[2][3] | N/A |
| In Vivo Application | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Attenuation of Arthritis | Adjuvant-Induced Arthritis in Rats | 2 mg initial dose, followed by 1 mg/day for 2 days (intraperitoneal) | >65% reduction in arthritis score and >80% reduction in hind paw thickness (p < 0.05). | [4][5] |
| Prevention of Arthritis | Adjuvant-Induced Arthritis in Rats | Prophylactic administration before disease induction | 83-95% reduction in arthritis score (p < 0.05). | [4][5] |
| CD4+ T-Cell Depletion | Adjuvant-Induced Arthritis in Rats | Treatment with OX-34 and dexamethasone | Significant depletion of CD4+ T cells, but not CD8+ T cells. | [4][5] |
Experimental Protocols
Flow Cytometry Analysis of Rat Splenocytes
This protocol outlines the procedure for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis.
Materials:
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Rat spleen
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Phosphate-Buffered Saline (PBS)
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Red Blood Cell (RBC) Lysis Buffer
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Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
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Anti-Rat CD2 Antibody (OX-34), conjugated to a fluorophore (e.g., FITC, PE)
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Isotype control antibody (Mouse IgG2a), conjugated to the same fluorophore
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70 µm cell strainer
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50 mL conical tubes
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Flow cytometry tubes
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Centrifuge
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Flow cytometer
Procedure:
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Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.
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Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.
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Wash the cell strainer with PBS to collect any remaining cells.
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Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
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Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
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Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
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Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.
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Perform a cell count and adjust the cell concentration to 1 x 10⁷ cells/mL.
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Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
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To one tube, add the fluorophore-conjugated OX-34 antibody at the manufacturer's recommended concentration.
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To another tube, add the corresponding isotype control antibody at the same concentration.
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Incubate the tubes for 30 minutes at 4°C in the dark.
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Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
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After the final wash, resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
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Analyze the samples on a flow cytometer.
Immunohistochemistry of Rat Lymph Node
This protocol provides a method for staining paraffin-embedded rat lymph node sections with the OX-34 antibody.
Materials:
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Paraffin-embedded rat lymph node tissue sections (4-5 µm) on slides
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Xylene
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Ethanol (B145695) (100%, 95%, 70%)
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Deionized water
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Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
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Hydrogen peroxide (3%)
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Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
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Anti-Rat CD2 Antibody (OX-34)
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Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
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Streptavidin-HRP conjugate
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin counterstain
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Mounting medium
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Microscope
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 5 minutes).
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Immerse slides in 100% ethanol (2 x 5 minutes).
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Immerse slides in 95% ethanol (1 x 3 minutes).
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Immerse slides in 70% ethanol (1 x 3 minutes).
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Rinse with deionized water.
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Antigen Retrieval:
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Immerse slides in pre-heated antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
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Allow slides to cool to room temperature.
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Peroxidase Blocking:
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Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
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Rinse with PBS (3 x 5 minutes).
-
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Blocking:
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Incubate slides with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation:
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Dilute the OX-34 antibody to its optimal concentration in blocking buffer.
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Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
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Secondary Antibody and Detection:
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Rinse with PBS (3 x 5 minutes).
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Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
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Rinse with PBS (3 x 5 minutes).
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Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
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Rinse with PBS (3 x 5 minutes).
-
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Chromogen Development:
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Incubate slides with DAB substrate until the desired brown color develops.
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Rinse with deionized water.
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Counterstaining and Mounting:
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Counterstain with hematoxylin.
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Dehydrate through graded ethanol and xylene.
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Mount with a coverslip using mounting medium.
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Imaging:
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Examine the slides under a microscope.
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Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the Anti-Rat CD2 Antibody (OX-34).
Caption: Rat CD2 signaling pathway and the inhibitory effect of the OX-34 antibody.
Caption: Proposed mechanism of OX-34 mediated CD4+ T-cell depletion in vivo.
References
- 1. OX-34. Culture Collections [culturecollections.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]
- 4. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PubMed [pubmed.ncbi.nlm.nih.gov]
